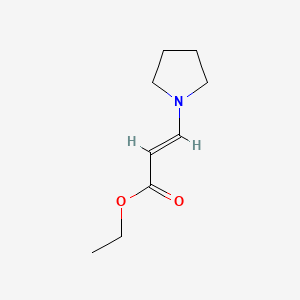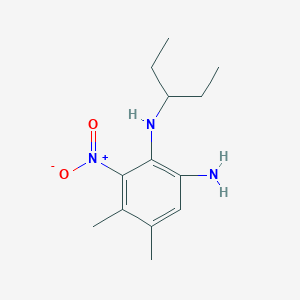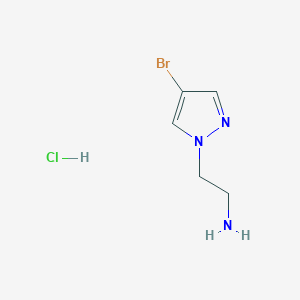![molecular formula C14H9Cl2N3O2 B3037972 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one CAS No. 685107-36-2](/img/structure/B3037972.png)
5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one
Overview
Description
5-(2,6-Dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one is a chemical compound known for its potential applications in medicinal chemistry. It is a member of the pyrimidopyridazine family, which is characterized by a fused ring structure containing both pyrimidine and pyridazine rings. This compound has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory and neurological diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Deprotonation of Dichlorophenylacetonitrile: This step involves the deprotonation of dichlorophenylacetonitrile using a strong base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
Cyclization: The deprotonated intermediate undergoes cyclization with a suitable reagent to form the pyrimidopyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidopyridazine ring.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a tool for studying reaction mechanisms.
Biology: The compound has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways.
Medicine: It shows promise as a therapeutic agent for the treatment of inflammatory and neurological diseases due to its ability to inhibit key enzymes.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one involves the inhibition of specific enzymes, particularly those in the mitogen-activated protein kinase (MAPK) pathway. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the inflammatory response. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, leading to a decrease in the phosphorylation of downstream targets.
Comparison with Similar Compounds
Similar Compounds
5-(2,6-Dichlorophenyl)-2-(2,4-difluorophenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one: This compound is similar in structure but contains a difluorophenylthio group instead of a methoxy group.
5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one: Another analog with a phenylthio group.
Uniqueness
The uniqueness of 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position enhances its ability to interact with specific enzyme targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-2-methoxypyrimido[1,6-b]pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-21-11-6-5-10-13(14(20)17-7-19(10)18-11)12-8(15)3-2-4-9(12)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQMJMTZMWLYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=NC(=O)C(=C2C=C1)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)






![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)

![6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B3037910.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)
